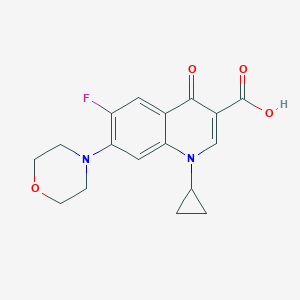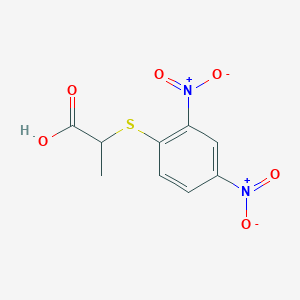
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. In
Mechanism of Action
The exact mechanism of action of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is not fully understood. However, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Future Directions
There are many potential future directions for research on (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione. Some of the areas that could be explored include further studies on its potential therapeutic effects, investigation of its mechanism of action, and exploration of its potential use in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the limitations of using this compound in lab experiments and to develop new methods for synthesizing it.
Synthesis Methods
The synthesis of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a complex process that involves several steps. The first step involves the preparation of 2,7-dihydroxychromene-4-one, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. This compound is then reacted with benzaldehyde to form (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione.
Scientific Research Applications
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. Some of the areas of research where this compound has been studied include cancer research, neuroprotection, and anti-inflammatory research.
properties
Product Name |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
|---|---|
Molecular Formula |
C24H17NO3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
InChI |
InChI=1S/C24H17NO3S/c26-19-12-10-16-11-13-22(27)28-24(16)23(19)18-14-21(15-6-2-1-3-7-15)29-20-9-5-4-8-17(20)25-18/h1-13,21,25H,14H2/b23-18- |
InChI Key |
XSRKDZZAKJLJHM-NKFKGCMQSA-N |
Isomeric SMILES |
C\1C(SC2=CC=CC=C2N/C1=C\3/C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)


![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)


![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)
